(E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile
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Description
(E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile, also known as BPO-27, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BPO-27 belongs to a class of compounds known as acrylonitriles, which have been studied extensively for their biological and pharmacological properties. In
Scientific Research Applications
Synthesis and X-ray Crystal Structures :
- Acrylonitriles, including compounds similar to (E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile, have been studied for their synthesis and X-ray crystal structures. These compounds show potential in vitro cytotoxic potency on human cancer cell lines. Structure-activity relationships indicate sensitivity to changes in the molecular structure, affecting their biological activity (Sa̧czewski et al., 2004).
Antitubercular Activity :
- Some derivatives of acrylonitrile, which are structurally related to (E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile, have been synthesized and evaluated for their antitubercular activity. The preliminary in vitro evaluation showed promising results against Mycobacterium tuberculosis (Sanna et al., 2000).
Cytotoxic and Antibacterial Agents :
- Research on 2,6-disubstituted acrylonitriles, which are closely related to the chemical , has demonstrated their potential as cytotoxic and antibacterial agents. This study explored the structure-activity relationships of these compounds, revealing insights into their potential medicinal applications (Sa̧czewski et al., 2008).
Optical Absorption and Coloration Mechanism :
- A study on a similar compound, (E)-2,3-Bis(2,3,4,5,6-pentafluorophenyl)-3-[2,3,5,6-tetrafluoro-4-(cyanomethyl)phenyl]acrylonitrile, revealed its ability to change color upon reaction with aliphatic amines. This finding is significant for applications involving optical absorption and coloration mechanisms (Nakayama et al., 1991).
Synthesis of Isoxazoline Derivatives :
- Acrylonitrile derivatives have been utilized in the synthesis of isoxazoline derivatives, highlighting their versatility in organic synthesis and potential for creating biologically active compounds (Naruto et al., 1982).
properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5F5N2O/c17-11-8(12(18)14(20)15(21)13(11)19)5-7(6-22)16-23-9-3-1-2-4-10(9)24-16/h1-5H/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUPTRXJCCMOII-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CC3=C(C(=C(C(=C3F)F)F)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=C(C(=C(C(=C3F)F)F)F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5F5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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